molecular formula C13H17F3N2O B12505999 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine

1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine

Cat. No.: B12505999
M. Wt: 274.28 g/mol
InChI Key: LJNHLYYKLZXETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine is a chemical compound with the molecular formula C13H17F3N2O It is known for its unique structure, which includes a piperazine ring substituted with a trifluoroethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles

Uniqueness

1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)10-19-12-3-1-11(2-4-12)9-18-7-5-17-6-8-18/h1-4,17H,5-10H2

InChI Key

LJNHLYYKLZXETH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.